Scientific Field: Medical Chemistry
Summary of Application: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application: The compound was used in the synthesis of a series of novel derivatives. These derivatives were then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Scientific Field: Pharmaceutical Chemistry
Summary of Application: The compound has been used in the design and synthesis of new hybrids intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Methods of Application: The compound was used in the synthesis of new hybrids that were designed to bind to DNA gyrase in a novel way .
Scientific Field: Organic Chemistry
Methods of Application: The methods of application would depend on the specific synthesis procedure being used .
Results: The results would also depend on the specific synthesis procedure being used .
Summary of Application: Piperidines, including “4-(5-Aminopyridin-2-yl)piperazin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application: The compound could be used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
4-(5-Aminopyridin-2-yl)piperazin-2-one is characterized by the presence of a piperazine ring and a pyridine derivative. Its molecular formula is C9H12N4O, and it has a molecular weight of approximately 192.22 g/mol . The compound features an amino group attached to the pyridine ring, which enhances its basic properties and potential interactions with biological targets. The presence of both cyclic amine groups allows for diverse molecular interactions, making it a valuable scaffold in drug design .
These reactions illustrate the versatility of 4-(5-Aminopyridin-2-yl)piperazin-2-one in synthetic organic chemistry.
Research indicates that 4-(5-Aminopyridin-2-yl)piperazin-2-one exhibits notable biological activities:
The synthesis of 4-(5-Aminopyridin-2-yl)piperazin-2-one typically involves:
Despite its significance, detailed synthetic procedures specifically for this compound are not extensively documented in the literature .
The applications of 4-(5-Aminopyridin-2-yl)piperazin-2-one span various fields:
Interaction studies have focused on how 4-(5-Aminopyridin-2-yl)piperazin-2-one interacts with various biological targets:
These studies are crucial for understanding the potential therapeutic applications of this compound.
Several compounds share structural similarities with 4-(5-Aminopyridin-2-yl)piperazin-2-one. Here are some notable examples:
| Compound Name | Structural Features | Similarity (%) |
|---|---|---|
| 6-(Piperazin-1-yl)pyridin-3-amine | Contains a piperazine ring linked to a pyridine | 91 |
| 4-(3-Aminopyridin-2-yl)piperazin-1-one | Similar piperazine structure with different substitution | 93 |
| 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanol | Ethanol derivative with piperazine and pyridine | 91 |
| 4-Methyl-N-(2-pyridinyl)piperazine | Methyl substitution on piperazine | 90 |
These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 4-(5-Aminopyridin-2-yl)piperazin-2-one. The unique combination of the amino group on the pyridine ring alongside the piperazine structure contributes to its distinct pharmacological profile.
Irritant